

Application Notes and Protocols for (R)-Bromoenol Lactone

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Compound of Interest

Compound Name: (R)-Bromoenol lactone

Cat. No.: B564792

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Introduction

(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible, and chiral inhibitor of calcium-independent phospholipase A2 γ (iPLA2 γ).^{[1][2]} It serves as a valuable chemical tool for investigating the physiological and pathological roles of iPLA2 γ . Unlike its (S)-enantiomer, (R)-BEL displays selectivity for iPLA2 γ over iPLA2 β , although it does not inhibit iPLA2 β except at higher concentrations (20-30 μ M).^[1] Beyond its effects on iPLA2 γ , (R)-BEL has also been shown to inhibit phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid signaling and metabolism. This dual activity should be considered when interpreting experimental results. These application notes provide detailed protocols for utilizing (R)-BEL in common experimental settings.

Physicochemical and Solubility Data

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ BrO ₂	[1]
Molecular Weight	317.2 g/mol	[1]
CAS Number	478288-90-3	
Appearance	White to off-white solid	
Storage	Store at -20°C	
Solubility	DMSO: 25 mg/mL	
	DMF: 50 mg/mL	
	Ethanol: 5 mg/mL	

Quantitative Data: Inhibitory Activity

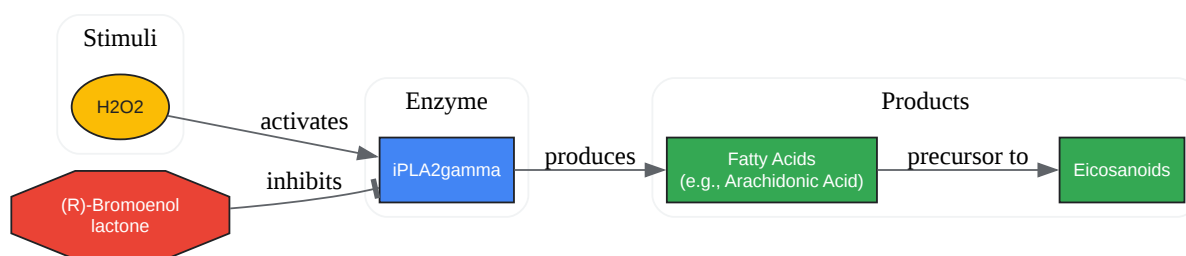
Target Enzyme	Inhibitor	IC ₅₀ / K _i	Cell Line / System	Reference
Human recombinant iPLA2γ	(R)-Bromoenol lactone	~0.6 μM (IC ₅₀)	In vitro	[1]
Macrophage iPLA2	Bromoenol lactone (racemic)	60 nM (IC ₅₀)	P388D1 macrophages	[3]
Myocardial cytosolic iPLA2	Bromoenol lactone (racemic)	180 nM (K _i)	Myocardial tissue	[4]
Chymotrypsin	Bromoenol lactone (racemic)	636 nM (K _i)	In vitro	[4]
Macrophage PAP-1	Bromoenol lactone (racemic)	~8 μM (IC ₅₀)	P388D1 macrophages	

Signaling Pathways

(R)-Bromoenol lactone primarily targets iPLA2γ and PAP-1, influencing downstream signaling cascades.

iPLA2γ Signaling Pathway

iPLA2γ is implicated in mitochondrial homeostasis, redox signaling, and the generation of lipid second messengers. Its activation can be triggered by stimuli such as H₂O₂. Once active, iPLA2γ hydrolyzes phospholipids to release fatty acids, including arachidonic acid, which can then be converted to various eicosanoids.

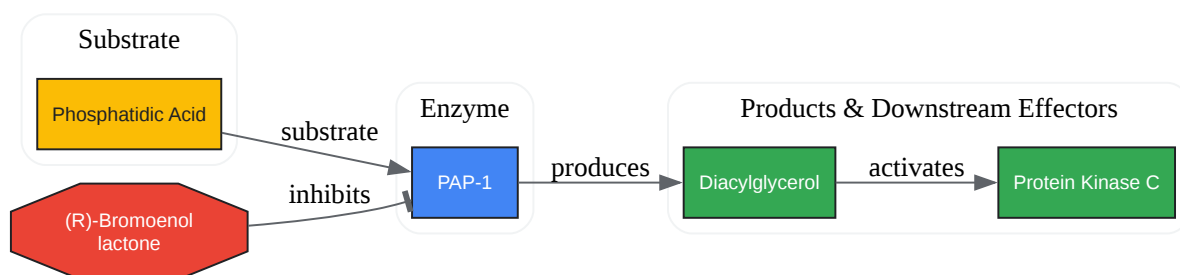


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Caption: iPLA2γ signaling pathway and its inhibition by (R)-BEL.

PAP-1 Signaling Pathway

PAP-1 is a key enzyme in the synthesis of diacylglycerol (DAG) from phosphatidic acid. DAG is a crucial second messenger that can activate protein kinase C (PKC), which in turn is involved in numerous cellular processes, including inflammation and cell proliferation.



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Caption: PAP-1 signaling pathway and its inhibition by (R)-BEL.

Experimental Protocols

In Vitro iPLA2y Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of (R)-BEL on iPLA2y activity in a cell-free system. The assay is based on the measurement of released radiolabeled fatty acid from a phospholipid substrate.

Materials:

- Recombinant human iPLA2y
- **(R)-Bromoenol lactone ((R)-BEL)**
- Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)
- Assay buffer: 100 mM HEPES (pH 7.5), 5 mM EGTA, 1 mM ATP
- Bovine Serum Albumin (BSA), fatty acid-free
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Prepare a stock solution of (R)-BEL in DMSO.
- Prepare the substrate by drying the radiolabeled phospholipid under nitrogen and resuspending it in assay buffer containing BSA to the desired concentration. Sonicate to create uniform vesicles.
- In a microcentrifuge tube, pre-incubate the recombinant iPLA2y with varying concentrations of (R)-BEL (or vehicle control) in assay buffer for 15-30 minutes at 37°C.

- Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding a stop solution (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄, 40:10:1 v/v/v).
- Extract the released radiolabeled fatty acid by adding heptane and water, followed by vortexing and centrifugation to separate the phases.
- Transfer an aliquot of the upper organic phase containing the fatty acid to a scintillation vial.
- Evaporate the solvent and add scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each (R)-BEL concentration relative to the vehicle control and determine the IC₅₀ value.

Induction of Apoptosis in Cell Culture

This protocol describes a general method for treating cultured cells with (R)-BEL to induce apoptosis, which can then be assessed by various methods such as Annexin V staining.

Materials:

- Cell line of interest (e.g., U937, Jurkat, HeLa)
- Complete cell culture medium
- **(R)-Bromoenol lactone** ((R)-BEL) stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Flow cytometer

Procedure:

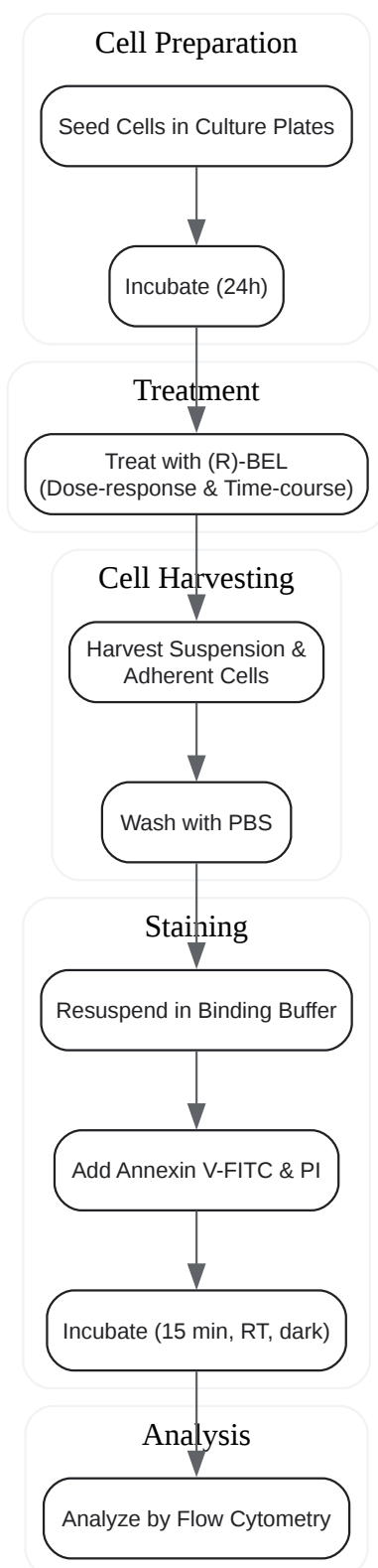
- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Cell Treatment: The next day, treat the cells with various concentrations of (R)-BEL. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line. Include a vehicle control (DMSO).
 - Concentration Range: Based on literature, a starting range of 1-50 μM can be used.
 - Incubation Time: The incubation time can vary depending on the cell line and the desired endpoint. A time course experiment (e.g., 6, 12, 24, 48 hours) is advisable.
- Harvesting Cells:
 - Suspension cells: Gently collect the cells by centrifugation.
 - Adherent cells: Collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization or a cell scraper. Combine the detached cells with the cells from the collected medium.
- Annexin V/PI Staining:
 - Wash the harvested cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μL of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Reported Concentrations of Bromoenol Lactone for Apoptosis Induction in Various Cell Lines:

Cell Line	Concentration	Incubation Time	Outcome	Reference
U937 (human monocytic)	25 μ M	2-24 hours	Increased Annexin-V binding, DNA damage	
Jurkat (human T lymphocyte)	25 μ M	24 hours	Apoptosis	
THP-1 (human monocytic)	25 μ M	24 hours	Apoptosis	
RAW 264.7 (murine macrophage)	25 μ M	24 hours	Apoptosis	
Trabecular Meshwork cells	10 μ M	90 minutes	Morphological changes	
Lung endothelial cells	5 μ M	10 minutes (pretreatment)	Inhibition of PAF production	

Experimental Workflow for Apoptosis Induction and Analysis



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Caption: Workflow for apoptosis induction and analysis using (R)-BEL.

Concluding Remarks

(R)-Bromoenol lactone is a valuable tool for probing the functions of iPLA2 γ and PAP-1. The protocols provided herein offer a starting point for researchers to investigate the cellular and biochemical effects of this inhibitor. It is crucial to optimize experimental conditions, such as inhibitor concentration and incubation time, for each specific cell line and experimental system. Given the potential for off-target effects, especially at higher concentrations, the use of appropriate controls is essential for the accurate interpretation of results.

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